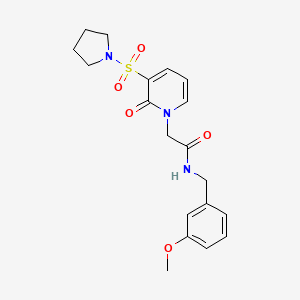

![molecular formula C26H22FNO4 B3010617 3-(4-乙氧基苯甲酰)-6-氟-1-[(4-甲氧基苯基)甲基]喹啉-4-酮 CAS No. 866339-77-7](/img/structure/B3010617.png)

3-(4-乙氧基苯甲酰)-6-氟-1-[(4-甲氧基苯基)甲基]喹啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

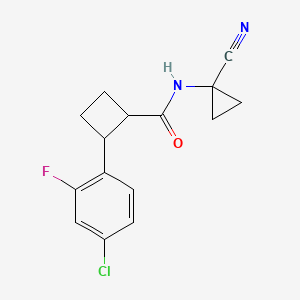

The compound "3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one" is a quinoline derivative, which is a class of compounds known for their diverse pharmacological activities. Quinoline derivatives have been extensively studied due to their potential as therapeutic agents, including their use as analgesic, anti-inflammatory, antibacterial, and kinase inhibitors .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the reaction of various aromatic amines with different ketones or aldehydes. For instance, the synthesis of 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones was achieved by reacting the amino group of a hydrazino-quinazolinone with various alkyl and aryl ketones . Similarly, the synthesis of 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was performed using the S-arylation method, which is noted for its simplicity and high conversion rates . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized by X-ray crystallography, which provides detailed information about the crystal system, space group, unit cell parameters, and volume. For example, the crystal structure of a 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was solved and refined, with the non-hydrogen atoms being refined anisotropically . This level of structural detail is crucial for understanding the molecular interactions and properties of the compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including S-arylation, Michael addition, and coupling reactions. The Michael addition reaction has been used to generate fluorine-substituted quinazolin-2-amine derivatives, which resulted in the formation of isomers with chiral carbon atoms . These reactions are important for modifying the structure of quinoline derivatives to enhance their biological activity or solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, stability, and fluorescence, are significant for their practical applications. For instance, the fluorophore 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range and is highly stable against light and heat . The solubility of certain fluorine-substituted quinazolin-2-amine derivatives was improved significantly, exceeding 50 mg/ml in water or PBS buffer . These properties are essential for the use of quinoline derivatives in biological assays and as fluorescent labeling reagents.

科学研究应用

尿液代谢物识别

该化合物已被研究用于识别相关物质的尿液代谢物。例如,对喜树碱类似物DX-8951的研究涉及分离、纯化和确定其在大鼠和人类中的尿液代谢物的结构。这项研究提供了一个方法学框架,该框架有可能应用于类似的化合物,如3-(4-乙氧基苯甲酰)-6-氟-1-[(4-甲氧基苯基)甲基]喹啉-4-酮,用于代谢物识别和分析 (Atsumi et al., 2001)。

受体拮抗和学习

与喹啉结构相关的受体拮抗剂的研究已经显示出对这类化合物对学习过程的影响的重大见解。例如,对 mGlu1 和 mGlu5 受体拮抗剂的研究揭示了它们对厌恶性学习和记忆过程的影响,表明相关化合物在神经精神药理学中的潜在应用 (Gravius et al., 2005)。

疼痛管理和药代动力学

对与3-(4-乙氧基苯甲酰)-6-氟-1-[(4-甲氧基苯基)甲基]喹啉-4-酮结构相关的化合物的研究也集中在疼痛管理和药代动力学特性上。例如,对氟丙喹酮(一种喹唑啉酮衍生物)的研究已经检验了其在缓解拉伤和扭伤疼痛方面的功效,展示了此类化合物在疼痛管理中的治疗潜力 (Jaegemann et al., 1981)。类似地,对氟喹诺酮的研究探索了它们的光毒性和药代动力学特性,这些特性对于药物开发和治疗应用至关重要 (Man et al., 1999)。

TRPM8通道抑制和疼痛减轻

TRPM8 通道的抑制与冷敏感性和疼痛有关,已被研究其在减轻疼痛方面的潜力。一种与喹啉-4-酮相关的化合物在人体的冷压试验中显示出显着的疼痛抑制,表明相关化合物可能在急性冷痛信号传导中具有类似的治疗效果 (Winchester et al., 2014)。

癌症治疗中的免疫调节

喹啉衍生物已被探索其在癌症治疗中的免疫调节特性。例如,咪喹莫特是一种喹啉衍生物,已显示出诱导干扰素-α并在癌症患者中表现出免疫活性的希望,表明相关化合物在免疫治疗和作为干扰素诱导剂中的潜力 (Witt et al., 1993)。

作用机制

安全和危害

属性

IUPAC Name |

3-(4-ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO4/c1-3-32-21-11-6-18(7-12-21)25(29)23-16-28(15-17-4-9-20(31-2)10-5-17)24-13-8-19(27)14-22(24)26(23)30/h4-14,16H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGUSGHFFRXVCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

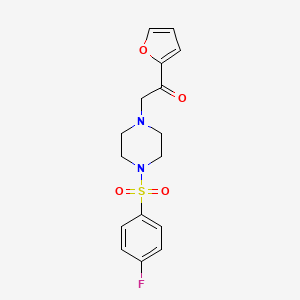

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3010536.png)

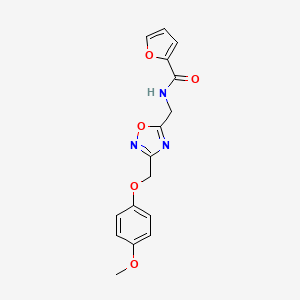

![N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B3010537.png)

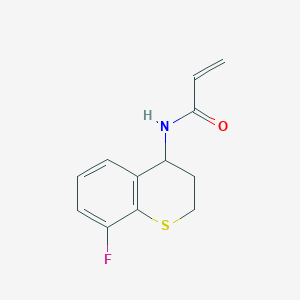

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B3010538.png)

![Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B3010539.png)

![1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3010546.png)

![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone](/img/structure/B3010548.png)

![N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B3010555.png)